molecular formula C25H26ClN5O2S B2873364 N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1358372-30-1

N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2873364
CAS No.: 1358372-30-1
M. Wt: 496.03
InChI Key: IZQNCUOBQPAERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by a complex heterocyclic scaffold. Key structural features include:

  • A pyrazolo[4,3-d]pyrimidin-7-one core with substituents at positions 1 (ethyl), 3 (methyl), and 6 (2-phenylethyl).
  • A sulfanyl acetamide side chain at position 5, linked to a 2-chlorophenylmethyl group.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2S/c1-3-31-23-22(17(2)29-31)28-25(30(24(23)33)14-13-18-9-5-4-6-10-18)34-16-21(32)27-15-19-11-7-8-12-20(19)26/h4-12H,3,13-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQNCUOBQPAERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure R1 (Position 6) R2 (Position 5) R3 (Side Chain)
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one 2-Phenylethyl Sulfanyl acetamide 2-Chlorophenylmethyl
Compound† Pyrazolo[4,3-d]pyrimidin-7-one 2-Methoxybenzyl Sulfanyl acetamide 2-Fluorophenyl
Compound‡ Pyrimidin-6-one Tosyl (SO₂C₆H₄CH₃) Sulfanyl acetamide 2-Chlorophenyl
Compound§ Pyrimidin-6-one - Sulfanyl acetamide 2,3-Dichlorophenyl

†From : 2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
‡From : N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
§From : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

Key Observations:

Position 6 Substituents: The 2-phenylethyl group in the target compound enhances hydrophobicity compared to the 2-methoxybenzyl group in ’s analog, which may improve membrane permeability but reduce solubility .

Halogen Effects :

  • The 2-chlorophenylmethyl group in the target compound vs. the 2-fluorophenyl in ’s analog alters electronic properties: chlorine’s larger size and polarizability may increase binding affinity to aromatic residues in target proteins .

Sulfur-Containing Groups :

  • The sulfanyl acetamide side chain is conserved across analogs, suggesting a role in target engagement via hydrogen bonding or disulfide bridge formation .

Mechanistic and Pharmacological Insights

Shared Mechanisms of Action (MOAs)

and demonstrate that structurally similar compounds (e.g., oleanolic acid and hederagenin) often share MOAs due to conserved scaffolds . For the target compound:

  • The pyrazolo-pyrimidine core may bind ATP pockets in kinases, analogous to other pyrimidine derivatives .
  • Molecular docking simulations (as in ) could predict shared targets with ’s fluorophenyl analog, albeit with potency differences due to substituent effects .

Divergent Bioactivities

Despite structural similarities, highlights that only 20% of structurally similar compounds (Tanimoto coefficient >0.85) exhibit congruent gene expression profiles . For example:

  • The 2-phenylethyl group in the target compound may confer selectivity for lipid-rich environments (e.g., CNS targets), whereas ’s tosyl group could favor interactions with cytosolic enzymes .
  • The 2,3-dichlorophenyl group in ’s compound may enhance steric hindrance, reducing off-target effects compared to the target compound’s monochlorophenyl group .

Quantitative Structure-Activity Relationship (QSAR) Considerations

  • emphasizes that QSAR models require compounds with similar backbones for reliable predictions . The target compound and its analogs (Table 1) could form a dataset for modeling pyrazolo-pyrimidine bioactivity.
  • Key descriptors for comparison:
    • LogP : Higher for the target compound (due to 2-phenylethyl) vs. ’s analog (2-methoxybenzyl).
    • Topological polar surface area (TPSA) : Lower for the target compound, suggesting enhanced blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.